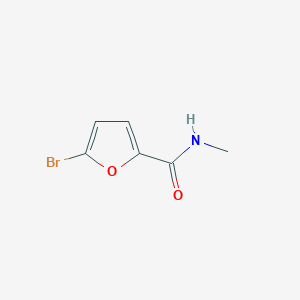

5-bromo-N-methylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-bromo-N-methylfuran-2-carboxamide, is a derivative of furan carboxamide with a bromine atom and a methyl group attached to the furan ring. This structure is closely related to various compounds that have been synthesized and studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline with excellent yields, using triethylamine and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, methyl 5-bromo-2-furoate, a related compound, was used as a substrate for palladium-catalyzed direct arylation of heteroaromatics, demonstrating the versatility of bromofuran derivatives in chemical synthesis .

Molecular Structure Analysis

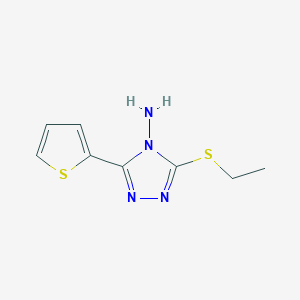

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and various substituents that can influence the compound's reactivity and interaction with biological targets. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, providing insights into the molecular conformation and potential for hydrogen bonding .

Chemical Reactions Analysis

Bromofuran derivatives are reactive intermediates that can undergo various chemical reactions. Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, for instance, react with nucleophilic agents such as secondary amines, sodium butylthiolate, and potassium thiocyanate to form a range of products . These reactions demonstrate the reactivity of the bromomethyl group in the furan ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofuran derivatives are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and potentially enhance the lipophilicity of the compound, which can be important for its biological activity. For example, the introduction of a bromine atom in N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides resulted in enhanced affinity for dopamine D2 receptors . Additionally, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were investigated, and their antibacterial activity was compared to that of kanamycin, indicating the potential of these compounds as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Synthesis of Analogous Compounds

5-bromo-N-methylfuran-2-carboxamide is used in the synthesis of various chemical compounds. For instance, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involves acetylation of related furan carboxamides, highlighting the compound's role in chemical transformations (Maadadi et al., 2015).

Efficient Synthesis Processes

The compound is involved in efficient synthesis processes of related compounds. An example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing its role in the creation of potent receptor antagonists (Hirokawa et al., 2000).

Development of Antiprotozoal Agents

It's utilized in the development of antiprotozoal agents. For example, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt was synthesized from a related furan compound, indicating its relevance in medicinal chemistry (Ismail et al., 2004).

Material Science and Engineering

Palladium-Catalysed Direct Heteroarylations

The compound is used in palladium-catalysed direct heteroarylations, aiding in the formation of biheteroaryls. This process demonstrates its significance in material science and organic chemistry (Fu et al., 2012).

Bromination Studies

Studies on the bromination of related furan compounds, like 2-acetyl-5-methylfuran, provide insights into reaction mechanisms and potential applications in material synthesis (Saldabol et al., 2013).

Pharmaceutical Applications

Synthesis of Antibacterial Agents

The compound plays a role in synthesizing antibacterial agents. For instance, the synthesis of 5-bromoindole-2-carboxamides from related compounds indicates its potential in developing new antibacterial drugs (Mane et al., 2018).

Development of Antagonists and Antipsychotic Agents

Its derivatives are used in synthesizing antagonists and antipsychotic agents, as seen in the synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, highlighting its significance in pharmaceutical research (Högberg et al., 1990).

Eigenschaften

IUPAC Name |

5-bromo-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUCVHLODHSPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428704 |

Source

|

| Record name | 5-bromo-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-methylfuran-2-carboxamide | |

CAS RN |

31136-78-4 |

Source

|

| Record name | 5-bromo-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)